

Dual HDAC/HSP90 Inhibition: A Promising Strategy to Combat Chemotherapy Cross-Resistance

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Compound of Interest

Compound Name: *Hdac/hsp90-IN-3*

Cat. No.: *B12411974*

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Researchers and drug development professionals are increasingly focusing on the synergistic potential of dual-target inhibitors to overcome chemotherapy resistance, a major hurdle in cancer treatment. This guide provides a comparative analysis of the dual HDAC6/HSP90 inhibitor, referred to as Compound 17 (also known as **Hdac/hsp90-IN-3**), and its performance in cross-resistance studies with other chemotherapeutics. Due to the limited availability of public data on direct cross-resistance of Compound 17 with specific chemotherapeutics, this guide also incorporates data from a well-characterized selective HDAC6 inhibitor, ACY-241 (Citarinostat), to illustrate the therapeutic potential of this class of drugs in combination therapies.

Overcoming Resistance Through Dual Inhibition

The rationale for developing dual inhibitors of histone deacetylase (HDAC) and heat shock protein 90 (HSP90) stems from the intricate interplay between these two crucial cellular players in cancer progression and drug resistance.[1][2] Acquired resistance to HSP90 inhibitors can be mediated by altered HDAC expression, and conversely, HDAC inhibitors have been shown to resensitize resistant cancer cells to HSP90 inhibitors.[3] By simultaneously targeting both HDAC6 and HSP90, dual inhibitors aim to disrupt multiple oncogenic signaling pathways and overcome resistance mechanisms more effectively than single-agent therapies.[4][5]

Performance of Dual HDAC6/HSP90 Inhibitor: Compound 17

Compound 17 is a potent, orally active dual inhibitor of HDAC6 and HSP90 with IC50 values of 28 nM and 0.88 μ M, respectively.[6] Preclinical studies have demonstrated its significant antiproliferative activity in various cancer cell lines, including prostate and colon cancer.[4][7]

Synergistic Effects in Combination Studies:

While specific cross-resistance data with conventional chemotherapeutics is emerging, initial studies highlight the marked synergistic effects of Compound 17 in combination therapies, which have been shown to outperform the co-administration of single-target HDAC6 and HSP90 inhibitors.[4] In colorectal cancer models, Compound 17 not only exhibited direct cytotoxicity but also demonstrated immunomodulatory effects by downregulating immune checkpoints like PD-L1 and IDO.[7][8]

ACY-241 (Citarinostat) as a Representative Selective HDAC6 Inhibitor

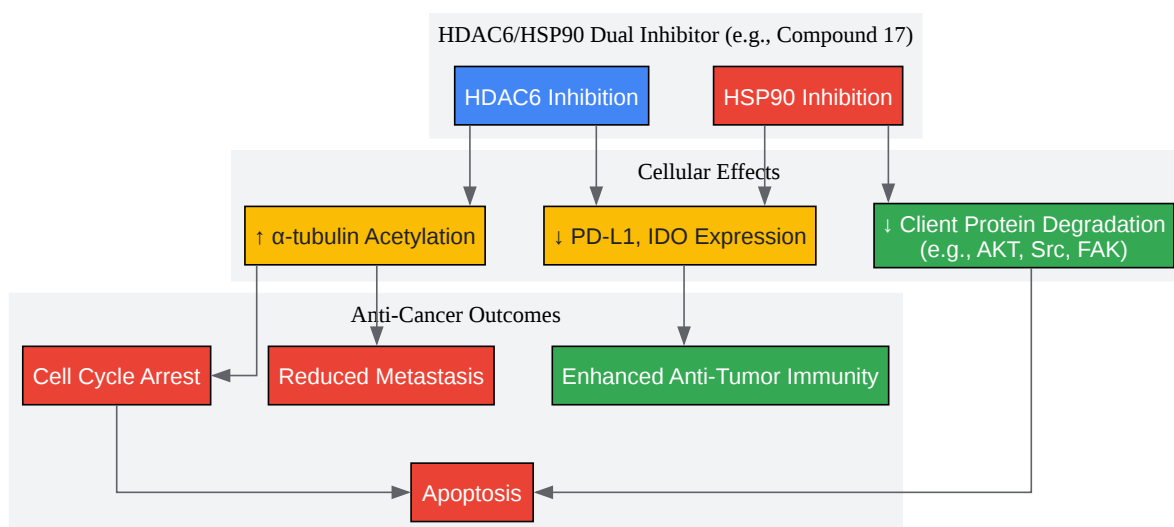
To further illustrate the potential of targeting HDAC6 in overcoming chemoresistance, this guide includes data on ACY-241 (Citarinostat), a selective HDAC6 inhibitor.

Table 1: Performance of ACY-241 (Citarinostat) in Combination with Paclitaxel

Cell Line	Treatment	Effect	Reference
A2780 (Ovarian Cancer)	ACY-241 + Paclitaxel	Enhanced inhibition of proliferation and increased cell death	[9][10]
MDA-MB-231 (Breast Cancer)	ACY-241 + Paclitaxel	Synergistic increase in α -tubulin hyperacetylation	[9]
Multiple Solid Tumors (in vivo)	ACY-241 + Paclitaxel	Significantly suppressed tumor growth	[9]

Signaling Pathways and Mechanisms of Action

The synergistic anti-cancer effect of dual HDAC/HSP90 inhibition is attributed to the simultaneous disruption of multiple critical signaling pathways.



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